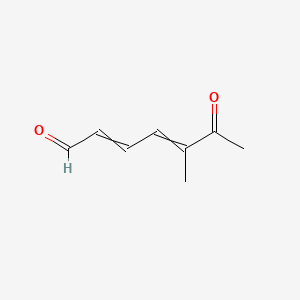
5-Methyl-6-oxohepta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-oxohepta-2,4-dienal is a heptadienal compound characterized by the presence of an oxo group at position 6 and a methyl group at position 5. It is a naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables, contributing to their characteristic flavor and aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-6-oxohepta-2,4-dienal involves the Vilsmeier reaction of α-oxo-ketenedithioacetals. This method is known for its efficiency and simplicity in producing dienals. The reaction conditions typically involve the use of formylating agents and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the same Vilsmeier reaction, scaled up to meet commercial demands. The process involves careful control of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-oxohepta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but often involve nucleophiles and catalysts to facilitate the reaction.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-6-oxohepta-2,4-dienal has several applications in scientific research:
Synthesis of Natural Products: It serves as a key intermediate in the synthesis of natural products like strobilurin B.
Facile Synthesis Methods: The compound is used in the development of new synthesis methods for dienals.
Palladium-Catalyzed Cross-Coupling Reactions: It is employed in palladium-catalyzed cross-coupling reactions with functional organozinc reagents.
Atmospheric Chemistry Studies: The compound is studied in the context of atmospheric chemistry, particularly in the oxidation of toluene.
Aerobic Degradation Studies: It is a product in the aerobic degradation of certain nitrotoluenes, relevant to environmental chemistry.
Mécanisme D'action
The mechanism of action of 5-Methyl-6-oxohepta-2,4-dienal involves its reactivity as an aldehyde and a conjugated diene. The compound can undergo nucleophilic addition at the aldehyde group and electrophilic addition at the conjugated double bonds. These reactions are facilitated by the electron-withdrawing nature of the oxo group, which activates the molecule towards various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hepta-2,4-dienal: Similar structure but lacks the methyl and oxo groups.
2-Methyl-6-oxohepta-2,4-dienal: Similar structure with a methyl group at position 2 instead of 5.
6-Oxohepta-2,4-dienal: Lacks the methyl group at position 5.
Uniqueness
5-Methyl-6-oxohepta-2,4-dienal is unique due to the specific positioning of the methyl and oxo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
5-methyl-6-oxohepta-2,4-dienal |
InChI |
InChI=1S/C8H10O2/c1-7(8(2)10)5-3-4-6-9/h3-6H,1-2H3 |
Clé InChI |
YNQYKBMYTYYVJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=CC=O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


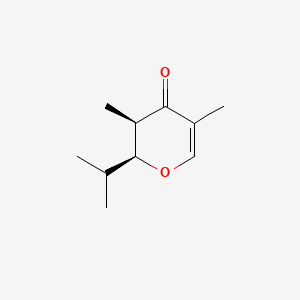
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
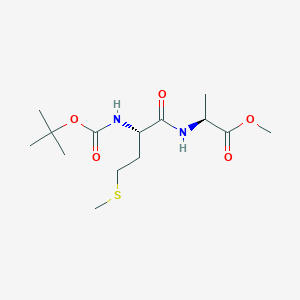
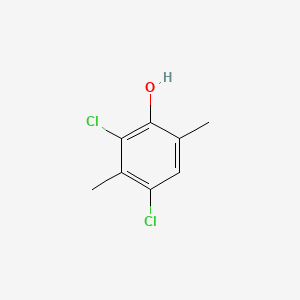
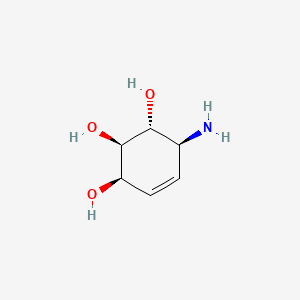
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
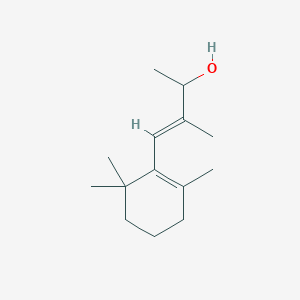

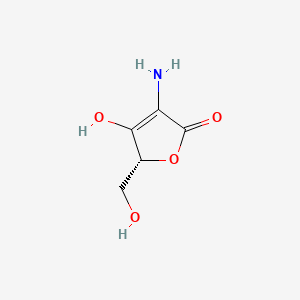
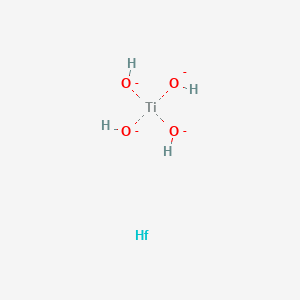

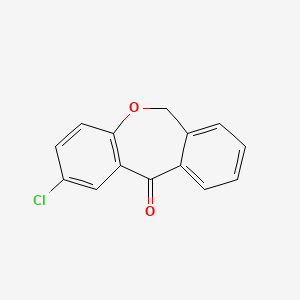

![[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid](/img/structure/B13818443.png)
